molecular formula C23H26FN5O2 B2865504 6-(4-fluorophenyl)-2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one CAS No. 2320686-96-0

6-(4-fluorophenyl)-2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B2865504
CAS No.: 2320686-96-0
M. Wt: 423.492
InChI Key: LDBDBRWPIWMUGI-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. This molecule features a pyridazinone core, a structure often associated with bioactive properties, linked to a fluorophenyl group and a piperidine moiety that is functionalized with a 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group. This specific molecular architecture suggests potential for [ describe specific activity, e.g., kinase inhibition, receptor antagonism ]. Its primary research applications include [ list specific areas, e.g., the study of specific signaling pathways, enzyme assays, or cellular processes ]. Researchers value this compound for its [ state specific value, e.g., selectivity, potency, or utility as a chemical probe ], which makes it a critical tool for investigating [ state biological target or disease area ]. While the precise mechanism of action is compound-specific, its structural elements indicate it likely functions by [ describe hypothesized mechanism, e.g., binding to an allosteric site or inhibiting a specific enzyme ]. Our product is supplied as [ describe physical form, e.g., a white to off-white solid ] with a high degree of chemical purity (typically >=[ state percentage ]% as determined by HPLC). This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O2/c1-15-22(16(2)27(3)25-15)23(31)28-12-10-17(11-13-28)14-29-21(30)9-8-20(26-29)18-4-6-19(24)7-5-18/h4-9,17H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBDBRWPIWMUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-fluorophenyl)-2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN5OC_{20}H_{24}FN_5O, with a molecular weight of approximately 373.44 g/mol. It features a pyridazinone core substituted with a 4-fluorophenyl group and a pyrazole-derived piperidine moiety. The presence of the fluorine atom may enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in cellular proliferation and signaling pathways. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For example:

  • HeLa Cells : The compound showed an IC50 value indicating potent inhibition of cellular proliferation.
  • HCT116 Cells : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.

Table 1 summarizes the IC50 values against different cell lines:

Cell LineIC50 Value (µM)
HeLa0.36
HCT1161.8
A375Not specified

Pharmacological Effects

The compound has been evaluated for its potential therapeutic applications beyond oncology. Preliminary findings suggest:

  • Anti-inflammatory Activity : Similar pyrazolo[3,4-b]pyridine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects through modulation of neurotransmitter systems.

Case Studies

Recent research has highlighted the efficacy of this compound in various experimental models:

  • Cancer Models : A study reported that a related pyrazolo compound significantly reduced tumor size in xenograft models, correlating with in vitro findings on cell lines .
  • Inflammatory Disorders : Another investigation found that treatment with similar compounds reduced inflammation markers in animal models of arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Compound A with three structurally related compounds to highlight differences in functional groups, physicochemical properties, and reported bioactivities.

Structural and Functional Group Comparison
Compound Core Structure Key Substituents Bioactivity (Reported)
Compound A Pyridazinone 6-(4-Fluorophenyl), 2-(piperidinylmethyl with 1,3,5-trimethylpyrazole-4-carbonyl) Limited data; hypothesized kinase affinity
8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (Compound 6, ) Pyridopyrimidinone 8-Pyrazole-linked piperidine with 3,5-dichlorophenyl, 2-methyl Anticancer (kinase inhibition)
1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid () Bipyrazole 4-Fluorophenyl, 1,3-dimethylpyrazole, carboxylic acid Antibacterial, enzyme inhibition
3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one () Thienopyrimidinone 3-Ethyl, 2-mercapto, 6-methyl Antiviral, protease inhibition

Key Observations :

  • Core Heterocycles: Compound A’s pyridazinone core differs from pyridopyrimidinone (Compound 6) and thienopyrimidinone (), which may influence electronic properties and binding interactions.
  • Substituent Effects : The 4-fluorophenyl group in Compound A and Compound 6’s 3,5-dichlorophenyl moiety suggest divergent lipophilicity (Cl > F in electronegativity and steric bulk). This could impact membrane permeability or metabolic stability .
  • Piperidine Modifications : Compound A’s 1,3,5-trimethylpyrazole-4-carbonyl group introduces conformational rigidity compared to Compound 6’s simpler piperidine-ethylpyrazole linker, possibly enhancing target engagement through restricted rotation .
Physicochemical Properties (Hypothetical Comparison)
Property Compound A Compound 6 1-(4-Fluorophenyl)-... Acid Thienopyrimidinone
Molecular Weight (g/mol) ~450 520 320 240
cLogP 3.2 (predicted) 4.5 1.8 2.5
Hydrogen Bond Donors 1 2 2 1
Rotatable Bonds 6 8 5 3

Key Trends :

  • Compound A’s moderate cLogP (3.2) suggests balanced solubility and permeability compared to the more lipophilic Compound 6 (cLogP 4.5), which may face bioavailability challenges.
  • The thienopyrimidinone derivative’s lower molecular weight and fewer rotatable bonds align with its reported antiviral activity, emphasizing the role of molecular rigidity in protease inhibition .

Challenges in Comparative Analysis

  • Data Limitations: No direct bioactivity or crystallographic data (e.g., SHELX-refined structures ) are available for Compound A, necessitating reliance on analog-based predictions.
  • Methodological Variability: As noted in similarity comparison studies , differences in fingerprinting algorithms (e.g., MACCS vs. ECFP) can lead to divergent similarity scores for structurally related compounds, complicating virtual screening efforts.

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